This compound is synthesized from D-glucose and p-nitrophenol through various chemical processes. It falls under the category of chromogenic substrates, which are compounds that produce a color change upon reaction with specific enzymes. The molecular formula of 4-nitrophenyl alpha-D-glucopyranoside is C12H15NO8, with a molecular weight of 301.25 g/mol .
The synthesis of 4-nitrophenyl alpha-D-glucopyranoside typically involves several steps:
The purification process often includes recrystallization from ethanol to achieve high purity levels (typically >98%) .
The molecular structure of 4-nitrophenyl alpha-D-glucopyranoside features:
The specific rotation of this compound in water is reported to be between +215° and +222°, indicating its optical activity due to chiral centers in both the glucose and nitrophenyl parts .
4-Nitrophenyl alpha-D-glucopyranoside primarily participates in hydrolysis reactions catalyzed by glycosidases, such as alpha-D-glucosidase. When acted upon by these enzymes, it releases p-nitrophenol, which can be quantitatively measured by its color change from yellow to colorless, providing a simple assay for enzyme activity.
The mechanism of action involves the enzymatic cleavage of the glycosidic bond between the glucose unit and the nitrophenyl group:
This reaction can be monitored spectrophotometrically due to the distinct absorbance properties of p-nitrophenol .
4-Nitrophenyl alpha-D-glucopyranoside has several important applications in biochemical research:
The synthesis of 4-Nitrophenyl alpha-D-glucopyranoside follows a well-established acetylation-condensation-hydrolysis sequence, leveraging the protective capabilities of acetyl groups to ensure regioselective glycosidic bond formation. The pathway initiates with the acetylation of D-glucose using acetic anhydride or acetyl chloride, yielding fully protected β-D-glucopyranose pentaacetate. This intermediate undergoes halogenation under carefully controlled conditions, typically employing dry hydrogen chloride (HCl) dissolved in acetyl chloride, to generate the highly reactive glycosyl chloride derivative. This acetylated glycosyl chloride serves as the key electrophile for the subsequent glycosylation step [1].
The condensation reaction represents the pivotal stage where the glycosidic linkage is established. The acetylated glycosyl chloride undergoes nucleophilic attack by p-nitrophenoxide anions (generated from p-nitrophenol and a base such as potassium carbonate) in polar aprotic solvents like dimethylformamide. This reaction proceeds via an SN₂ mechanism under basic conditions, favoring the inversion of configuration at the anomeric carbon to yield the alpha-glycosidic product. The choice of solvent, reaction temperature (typically 0-5°C), and stoichiometric ratio of reactants critically influence the stereoselectivity and yield. Research demonstrates that maintaining anhydrous conditions and precise stoichiometric control of p-nitrophenoxide (1.1-1.3 equivalents relative to glycosyl chloride) minimizes side products like orthoesters or the unwanted β-anomer [1] [10].
The final hydrolysis step removes the protective acetyl groups. This is traditionally achieved using catalytic sodium methoxide (NaOMe) in methanol (Zemplén deacetylation). Optimization studies reveal that controlling the base concentration, reaction duration, and temperature is paramount to prevent degradation of the acid- and base-sensitive glycosidic bond. Hydrolysis proceeds rapidly at room temperature (20-25°C), typically completing within 1-2 hours. Alternative deprotection methods, such as transesterification using hydrazine acetate or ammonium hydroxide, have been explored but NaOMe/MeOH remains prevalent due to its efficiency and minimal epimerization risk [3] [6] [10].
Table 1: Optimized Conditions for Key Steps in Acetylation-Condensation-Hydrolysis Synthesis of 4-Nitrophenyl alpha-D-glucopyranoside
Synthetic Step | Key Reagents/Conditions | Optimized Parameters | Impact on Yield/Purity |
---|---|---|---|
Acetylation | Acetic Anhydride/Acetyl Chloride, Catalyst (e.g., ZnCl₂), Pyridine | Temperature: 0-5°C → RT; Time: 8-12 h | >95% yield of β-D-Glucose Pentaacetate |
Halogenation | HCl(g) in Acetyl Chloride | Reaction Temp: 0°C; Time: 30-60 min | High yield of Glycosyl Chloride (>90%) |
Condensation | p-Nitrophenoxide (K⁺/Na⁺), Dry DMF | p-Nitrophenol:Glycosyl Chloride 1.1:1; Temp: 0°C → RT; Time: 4-8 h | Favors α-anomer formation (α/β ratio > 8:1) |
Hydrolysis (Deacetylation) | NaOMe (0.1-0.5 M), Methanol | Temp: 20-25°C; Time: 1-2 h; Strict stoichiometric control | Near-quantitative deprotection; Minimal glycoside cleavage |
The deacetylation step, crucial for revealing the free sugar hydroxyl groups of 4-Nitrophenyl alpha-D-glucopyranoside, relies on the nucleophilic attack of methoxide ions (CH₃O⁻) on the carbonyl carbon of the ester groups. This reaction follows a concerted base-catalyzed acyl substitution mechanism. The methoxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Collapse of this intermediate eliminates acetate (CH₃COO⁻), generating the corresponding alkoxide. This alkoxide rapidly abstracts a proton from the methanol solvent, regenerating methoxide and yielding the deacetylated alcohol product. Each ester group undergoes this process sequentially [2] [3].
Traditionally, Zemplén deacetylation employs a catalytic amount of sodium methoxide. However, studies involving peracetylated glycosyl iodides, closely related intermediates in the synthesis of glycosides like 4-Nitrophenyl alpha-D-glucopyranoside, reveal that using a stoichiometric amount (approximately 1.3 equivalents) of sodium methoxide significantly improves outcomes. This stoichiometric approach ensures rapid and complete deacetylation while minimizing side reactions that can occur under catalytic conditions over prolonged periods. Crucially, the reaction must be performed at low temperatures (typically 0°C to room temperature) and carefully monitored to prevent β-elimination processes, which become competitive at elevated temperatures or with extended reaction times, potentially leading to glycal formation and reduced yields [3].
The solvent choice is intrinsically linked to the mechanism. Methanol serves dual roles: it is the source of methoxide ions (when combined with NaOMe) and the proton donor necessary for quenching the alkoxide intermediates. Maintaining anhydrous conditions is essential, as water can hydrolyze sodium methoxide, reducing its effective concentration and potentially leading to partial hydrolysis of esters instead of transesterification, complicating purification. The efficiency of this mechanism makes sodium methoxide-mediated deacetylation the method of choice for obtaining high-purity, unprotected 4-Nitrophenyl alpha-D-glucopyranoside from its peracetylated precursor [3].
The unequivocal confirmation of the structure of 4-Nitrophenyl alpha-D-glucopyranoside, particularly the configuration and conformation of its glycosidic linkage, relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
¹H NMR spectroscopy provides definitive evidence for the alpha-anomeric configuration. The anomeric proton (H-1) resonates as a characteristic doublet in the region of δ 5.10 - 5.30 ppm with a small coupling constant (J₁,₂ ≈ 3.5 - 4.0 Hz). This small J-value is diagnostic of a cis diaxial relationship between H-1 and H-2, characteristic of the α-configuration where the anomeric proton is axial in the preferred ⁴C₁ chair conformation of the glucopyranose ring. In contrast, the β-anomer exhibits a larger coupling constant (J₁,₂ ≈ 7-8 Hz) due to the trans diaxial-equatorial relationship. The aromatic protons of the p-nitrophenyl aglycone appear as a distinctive doublet (meta-coupled, J ≈ 9.0 Hz) around δ 8.20 ppm (H-2, H-6) and another doublet (ortho-coupled, J ≈ 9.0 Hz) around δ 7.10 ppm (H-3, H-5). ¹³C NMR spectroscopy further confirms the structure: the anomeric carbon (C-1) signal appears typically between δ 98 - 102 ppm, while the signal for the carbon bearing the nitro group (C-1') is significantly downfield shifted (δ ≈ 162 ppm) due to the electron-withdrawing effect. Resonances for the glucopyranose ring carbons (C-2 to C-6) fall within the expected range of δ 60-75 ppm [4] [7] [8].
Advanced NMR techniques are essential for complete assignment and conformational analysis:
Infrared spectroscopy offers complementary evidence, primarily through the identification of key functional group vibrations. The spectrum exhibits a broad O-H stretch around 3200-3500 cm⁻¹ (hydroxyl groups), strong asymmetric and symmetric NO₂ stretches near 1530 cm⁻¹ and 1350 cm⁻¹, respectively, and the characteristic C-O-C glycosidic ether stretch in the range of 1070-1150 cm⁻¹. The absence of strong carbonyl stretches (C=O, ~1700 cm⁻¹) confirms complete deacetylation [7].
Table 2: Key NMR and IR Spectral Signatures for 4-Nitrophenyl alpha-D-glucopyranoside
Spectroscopic Technique | Observed Feature | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) | Structural Significance |
---|---|---|---|
¹H NMR | H-1 (Anomeric) | 5.10 - 5.30 ppm (d, J ≈ 3.5-4.0 Hz) | α-Glycosidic configuration |
H-2', H-6' (Aromatic) | ~8.20 ppm (d, J ≈ 9.0 Hz) | para-substituted nitrophenyl group | |
H-3', H-5' (Aromatic) | ~7.10 ppm (d, J ≈ 9.0 Hz) | para-substituted nitrophenyl group | |
¹³C NMR | C-1 (Anomeric) | 98 - 102 ppm | Glycosidic Carbon |
C-1' (Aromatic) | ~162 ppm | Carbon attached to O-glycosidic bond & NO₂ | |
C-4' (Aromatic) | ~125 ppm | Carbon bearing NO₂ group | |
HMBC | H-1 / C-1' | Long-range correlation | Confirms glycosidic bond |
H-2', H-6' / C-1 | Long-range correlation | Confirms glycosidic bond | |
NOESY/ROESY | H-1 / H-2, H-3, H-5 | Intraresidue NOE | α-configuration (axial H-1) |
H-1 / H-2', H-6' | Interresidue NOE | Spatial proximity of aglycone to anomeric proton | |
IR | O-H Stretch | 3200 - 3500 cm⁻¹ | Hydroxyl groups |
NO₂ Asym. Stretch | ~1530 cm⁻¹ | Nitro group | |
NO₂ Sym. Stretch | ~1350 cm⁻¹ | Nitro group | |
C-O-C Stretch | 1070 - 1150 cm⁻¹ | Glycosidic ether linkage |
X-ray crystallography provides the most direct and detailed insights into the three-dimensional structure and conformational dynamics of 4-Nitrophenyl alpha-D-glucopyranoside in the solid state. While a specific crystal structure of 4-Nitrophenyl alpha-D-glucopyranoside was not identified within the search results, the principles and methodologies used for analogous glycosides are directly applicable. Successful crystallization typically involves slow evaporation from solvents like water, aqueous ethanol, or dimethyl sulfoxide, yielding crystals suitable for diffraction studies [5] [9].
X-ray analysis reveals the preferred ring conformation of the glucopyranose moiety. D-glucose adopts the stable ⁴C₁ chair conformation, where the anomeric substituent (the p-nitrophenoxy group) occupies an axial position, consistent with the alpha-configuration. The primary conformational variables probed by crystallography are the glycosidic torsion angles, Φ (defined as O5-C1-O1'-C1') and Ψ (defined as C1-O1'-C1'-C2'). For an alpha-linked glucopyranoside, Φ is typically clustered around 90 - 100° and Ψ around -120 to -140°, influenced by the exo-anomeric effect and crystal packing forces. The p-nitrophenyl ring generally lies approximately perpendicular to the mean plane of the glucopyranose ring, minimizing steric clashes. The nitro group is coplanar with its aromatic ring due to conjugation [5] [9].
Beyond static structure determination, modern crystallographic approaches, such as Multitemperature Multiconformer Crystallography (MMX), offer profound insights into conformational heterogeneity. By collecting diffraction data at multiple temperatures (e.g., cryogenic, room temperature, elevated temperatures), MMX can detect and model alternative side-chain rotamers and subtle backbone adjustments populated within the crystal lattice. Higher temperatures generally increase conformational entropy, leading to broader distributions of the glycosidic torsion angles and enhanced visibility of low-occupancy conformers in the electron density maps. These alternative conformations, often modeled with distinct occupancy factors summing to unity per site, reflect inherent molecular flexibility. Analysis of correlated conformational changes across different regions of the molecule can reveal potential allosteric networks, even within a monomeric structure, providing hypotheses about how the aglycone moiety might influence the sugar ring's flexibility and vice versa [9].
The precision of X-ray structures also allows detailed analysis of the hydrogen-bonding network involving the hydroxyl groups of the sugar and surrounding solvent molecules (e.g., water) or other crystallographic symmetry-related molecules. This network plays a crucial role in stabilizing specific conformations observed in the solid state. Furthermore, comparing the solid-state conformation determined by X-ray with solution-state conformations inferred from NMR data (like NOEs and J-couplings) provides valuable insights into the influence of the environment on the molecule's structure and dynamics. The atomic-level detail afforded by X-ray crystallography remains indispensable for validating synthetic products and understanding the structural basis of 4-Nitrophenyl alpha-D-glucopyranoside's interactions with enzymes like alpha-glucosidases [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7